4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Its unique structure, which includes a pyrazole ring fused with an oxazole moiety, makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.
Amination and Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the oxazole moiety.
1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide: Lacks the amino group.
Uniqueness
4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the oxazole and pyrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-1-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-13-3-6(9)7(12-13)8(14)11-5-2-10-15-4-5/h2-4H,9H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFGYDNTVSLJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CON=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.